N-[4-({2-[1-(3,5-dihydroxyphenyl)ethylidene]hydrazino}sulfonyl)phenyl]acetamide
Overview
Description
N-[4-({2-[1-(3,5-dihydroxyphenyl)ethylidene]hydrazino}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.08889182 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation
Acetamide derivatives, such as N-(2-Hydroxyphenyl)acetamide, serve as intermediates for the synthesis of antimalarial drugs. Chemoselective monoacetylation using immobilized lipase demonstrates the potential of acetamide derivatives in producing pharmaceutical compounds with high specificity and under mild conditions (Magadum & Yadav, 2018).
Structural Studies of Co-crystals
Co-crystal formation involving acetamide derivatives with aromatic diols highlights the role of such compounds in studying molecular interactions and enhancing the physical properties of materials. This research underlines the importance of acetamide derivatives in materials science for developing new solid forms with desired properties (Karmakar et al., 2009).
Antimicrobial Applications
Novel heterocyclic compounds incorporating sulfamoyl moiety and acetamide derivatives have been synthesized and shown to possess significant antimicrobial activities. This indicates the potential of acetamide derivatives in the development of new antimicrobial agents (Darwish et al., 2014).
Corrosion Inhibition
Acetamide derivatives and their complexes have been studied as corrosion inhibitors for metals in acidic environments. This application is crucial in industrial chemistry for preventing metal degradation and extending the lifespan of metal-based structures (Shehata, 2017).
Molecular Docking and Biological Interactions
Research involving acetamide derivatives has extended to computational studies, including molecular docking and evaluation of interactions with biological targets. Such studies are foundational in drug design, allowing for the prediction of compound efficacy and the understanding of molecular mechanisms of action (Bharathy et al., 2021).
Properties
IUPAC Name |
N-[4-[[(E)-1-(3,5-dihydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-10(12-7-14(21)9-15(22)8-12)18-19-25(23,24)16-5-3-13(4-6-16)17-11(2)20/h3-9,19,21-22H,1-2H3,(H,17,20)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSWQNFFSYTBHO-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2=CC(=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/C2=CC(=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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